molecular formula C23H26N4O3 B11185307 3-(1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11185307
M. Wt: 406.5 g/mol
InChI Key: NFXQFOACJXCVID-UHFFFAOYSA-N
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Description

3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with a unique structure that includes a piperidine ring, a triazole ring, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the piperidine and triazole rings, followed by the introduction of the aromatic groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Triazole Ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

    Introduction of Aromatic Groups: This can be done through various substitution reactions, often using reagents like aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic groups can undergo electrophilic substitution reactions using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-{1-[2-(4-HYDROXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
  • 3-{1-[2-(4-CHLOROPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Uniqueness

The uniqueness of 3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

5-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C23H26N4O3/c1-25-23(29)27(19-6-4-3-5-7-19)22(24-25)18-12-14-26(15-13-18)21(28)16-17-8-10-20(30-2)11-9-17/h3-11,18H,12-16H2,1-2H3

InChI Key

NFXQFOACJXCVID-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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